molecular formula C17H19N3O3S2 B2739219 5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421441-38-4

5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2739219
CAS RN: 1421441-38-4
M. Wt: 377.48
InChI Key: AAOHCIJQNZWBGH-UHFFFAOYSA-N
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Description

5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those containing thiazole and morpholine rings, are of significant interest in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing novel heterocyclic compounds that can serve as potent inhibitors or agents against various diseases. For example, compounds related to the structure have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. Studies like the synthesis of novel benzodifuranyl and thiazolopyrimidines derivatives demonstrate the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds with thiazole and morpholine functionalities have been shown to exhibit promising antibacterial activity. Research into the design and synthesis of benzo[d]thiazolyl substituted pyrazol-5-ones, for instance, has highlighted the antimicrobial potential of these molecules against various bacterial strains, indicating the possible application of the target compound in combating bacterial infections (Palkar et al., 2017).

Antitubercular Activity

Similarly, studies on compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have shown significant antitubercular activity, suggesting that related compounds could contribute to the development of new treatments for tuberculosis (Marvadi et al., 2020).

Angiotensin II Receptor Antagonism

The exploration of benzimidazole derivatives bearing acidic heterocycles for angiotensin II receptor antagonistic activities demonstrates the potential of heterocyclic compounds in addressing cardiovascular diseases. The structural features of these compounds, including oxadiazole and thiadiazole rings, are relevant to understanding the possible applications of the target compound in modulating physiological pathways (Kohara et al., 1996).

Anticancer Research

Furthermore, the synthesis and evaluation of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides for their antitumor properties highlight the ongoing search for novel compounds with potential anticancer activity. This research area could be relevant for compounds with similar molecular frameworks, pointing towards their potential role in cancer therapy (Horishny et al., 2020).

properties

IUPAC Name

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c21-15-10-23-9-13(20(15)8-11-4-3-7-24-11)16(22)19-17-18-12-5-1-2-6-14(12)25-17/h3-4,7,13H,1-2,5-6,8-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOHCIJQNZWBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

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